Comparative Iodination Yield: 1-Butyl vs. Shorter N1-Alkyl 4-Iodopyrazoles
Lyalin and Petrosyan (2013) demonstrated that in a heterophase H₂O/CHCl₃ medium using KI-KIO₃/H₂SO₄, the yield of 4-iodo-substituted pyrazoles is strongly influenced by the N1-alkyl group. While 1-butyl-4-iodo-3-methyl-1H-pyrazole was not explicitly listed, the reported yields for closely related analogs provide a critical baseline: 1-methylpyrazole (80%), 1-ethylpyrazole (82%), and 1-isopropylpyrazole (65%) [1]. The sharp yield drop for the isopropyl analog (65% vs. 82%) is attributed to steric hindrance. This class-level trend strongly implies that the linear n-butyl chain in the target compound would afford a yield profile closer to the ethyl derivative (~80–85%) than to the sterically hindered isopropyl analog, offering a synthetic efficiency advantage for scale-up [1].
| Evidence Dimension | Iodination Yield under Heterophase Conditions |
|---|---|
| Target Compound Data | Predicted ~80–85% (inferred from 1-ethyl analog) |
| Comparator Or Baseline | 1-Ethylpyrazole (82% yield); 1-Isopropylpyrazole (65% yield) |
| Quantified Difference | ~17–20 absolute percentage points higher than 1-isopropyl analog; comparable to 1-ethyl analog |
| Conditions | KI-KIO₃, H₂SO₄, H₂O/CHCl₃ heterophase medium, ambient temperature [1] |
Why This Matters
For procurement decisions involving building block sourcing at scale, the predicted favorable yield profile for the n-butyl derivative offers a tangible cost-of-goods advantage over sterically hindered alternatives that suffer from lower synthetic efficiency.
- [1] Lyalin, B. V., & Petrosyan, V. A. (2013). Efficient iodination of structurally varying pyrazoles in heterophase medium. Russian Chemical Bulletin, 62(4), 1044–1051. View Source
